2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole
Overview
Description
2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfanyl group attached to a chloronitrophenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole typically involves the reaction of 5-chloro-2-nitrobenzenethiol with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the nucleophilic substitution of the thiol group on the chloronitrophenyl ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfanyl groups may play a crucial role in its biological activity, potentially leading to the generation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(4-chloro-2-nitrophenyl)sulfanyl]acetic acid
- 5-chloro-2-(methylsulfanyl)benzoic acid
Uniqueness
2-[(5-chloro-2-nitrophenyl)sulfanyl]-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The combination of the chloronitrophenyl and sulfanyl groups with the imidazole ring makes this compound a versatile and valuable molecule for various applications.
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-1-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-13-5-4-12-10(13)17-9-6-7(11)2-3-8(9)14(15)16/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJONCLTJJAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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